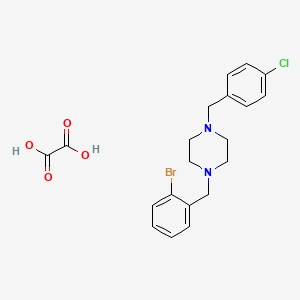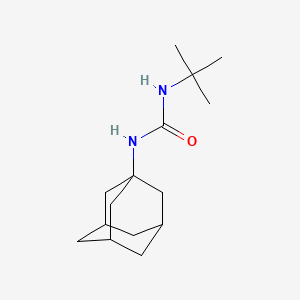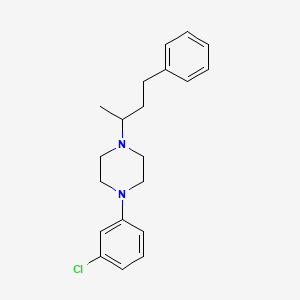![molecular formula C19H23NO4 B4973290 methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
methyl [3-(4-nitrophenyl)-1-adamantyl]acetate
Vue d'ensemble
Description
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate, also known as MNAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNAA is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Mécanisme D'action
The mechanism of action of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In cancer cells, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has several advantages for lab experiments, including its high purity and stability. However, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate. In medicinal chemistry, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate could be further investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate could be used as a building block for the synthesis of new functional materials with unique properties. In environmental science, further studies could be conducted to determine the potential impact of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate as a pollutant in water sources. Overall, the study of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has the potential to lead to new discoveries and applications in various fields.
Applications De Recherche Scientifique
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been studied as a potential pollutant in water sources.
Propriétés
IUPAC Name |
methyl 2-[3-(4-nitrophenyl)-1-adamantyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-24-17(21)11-18-7-13-6-14(8-18)10-19(9-13,12-18)15-2-4-16(5-3-15)20(22)23/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGMURXMWRUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrophenyl)-1-adamantaneacetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4973210.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)


![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)